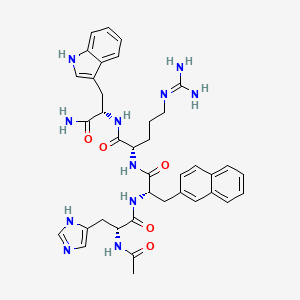

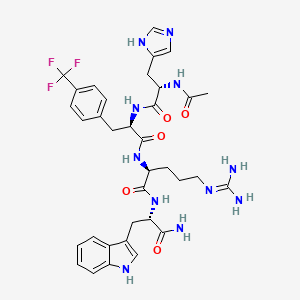

Ac-His-DNal(2)-Arg-Trp-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ac-His-DNal(2)-Arg-Trp-NH2 est un composé peptidique synthétique qui a suscité un intérêt dans la recherche scientifique en raison de ses activités biologiques potentielles. Ce composé est composé d'une séquence d'acides aminés, comprenant l'histidine acétylée, la 2-naphtylalanine, l'arginine et le tryptophane, avec un groupe amide à la terminaison C. Il est connu pour son rôle dans la modulation des récepteurs de la mélanocortine, qui sont impliqués dans divers processus physiologiques.

Méthodes De Préparation

La synthèse de Ac-His-DNal(2)-Arg-Trp-NH2 implique généralement des techniques de synthèse peptidique en phase solide (SPPS). Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l'addition séquentielle d'acides aminés protégés. La chaîne peptidique est allongée par des cycles répétés de réactions de déprotection et de couplage. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Ac-His-DNal(2)-Arg-Trp-NH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du résidu tryptophane, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les ponts disulfure s'ils sont présents dans la structure peptidique.

Substitution : Les résidus d'acides aminés dans le peptide peuvent être substitués par d'autres groupes fonctionnels pour modifier ses propriétés.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le dithiothréitol. Les principaux produits formés dépendent des conditions de réaction spécifiques et de la nature des substituants introduits.

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour l'étude des techniques de synthèse et de modification des peptides.

Biologie : Le composé est utilisé pour étudier le rôle des récepteurs de la mélanocortine dans les processus physiologiques.

Médecine : La recherche a exploré ses applications thérapeutiques potentielles, en particulier dans la modulation de l'activité des récepteurs pour le traitement de conditions comme l'obésité et l'inflammation.

Industrie : La stabilité et l'activité du composé en font un candidat pour le développement de médicaments à base de peptides et d'outils de diagnostic.

Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs de la mélanocortine, en particulier au récepteur de la mélanocortine-1 (MC1R). Lors de la liaison, il active les voies de signalisation intracellulaire, conduisant à la production d'adénosine monophosphate cyclique (AMPc). Cette cascade de signalisation aboutit finalement à diverses réponses physiologiques, notamment des effets anti-inflammatoires et une modulation de l'homéostasie énergétique .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.

Biology: The compound is used to investigate the role of melanocortin receptors in physiological processes.

Medicine: Research has explored its potential therapeutic applications, particularly in modulating receptor activity for treating conditions like obesity and inflammation.

Industry: The compound’s stability and activity make it a candidate for developing peptide-based drugs and diagnostic tools.

Mécanisme D'action

Ac-His-DNal(2)-Arg-Trp-NH2 exerts its effects by binding to melanocortin receptors, particularly the melanocortin-1 receptor (MC1R). Upon binding, it activates intracellular signaling pathways, leading to the production of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in various physiological responses, including anti-inflammatory effects and modulation of energy homeostasis .

Comparaison Avec Des Composés Similaires

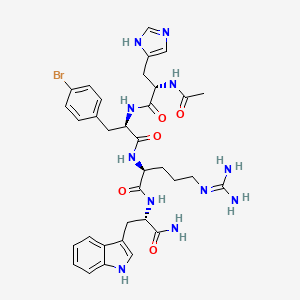

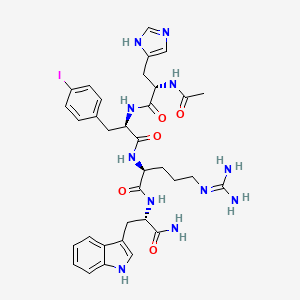

Ac-His-DNal(2)-Arg-Trp-NH2 peut être comparé à d'autres agonistes des récepteurs de la mélanocortine, tels que :

Ac-His-DPhe-Arg-Trp-NH2 : Structure similaire mais avec la phénylalanine au lieu de la 2-naphtylalanine.

Ac-His-DNal(2)-Nle-Trp-NH2 : Contient de la norleucine au lieu de l'arginine, ce qui conduit à différentes affinités et activités de liaison aux récepteurs.

La particularité de this compound réside dans sa séquence spécifique d'acides aminés, qui confère des propriétés de liaison et des activités biologiques distinctes par rapport à d'autres peptides apparentés.

Propriétés

Formule moléculaire |

C38H45N11O5 |

|---|---|

Poids moléculaire |

735.8 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C38H45N11O5/c1-22(50)46-33(18-27-20-42-21-45-27)37(54)49-32(16-23-12-13-24-7-2-3-8-25(24)15-23)36(53)47-30(11-6-14-43-38(40)41)35(52)48-31(34(39)51)17-26-19-44-29-10-5-4-9-28(26)29/h2-5,7-10,12-13,15,19-21,30-33,44H,6,11,14,16-18H2,1H3,(H2,39,51)(H,42,45)(H,46,50)(H,47,53)(H,48,52)(H,49,54)(H4,40,41,43)/t30-,31-,32-,33+/m0/s1 |

Clé InChI |

OHBCPCNJWIQQPW-ZWDYZTTJSA-N |

SMILES isomérique |

CC(=O)N[C@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N |

SMILES canonique |

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

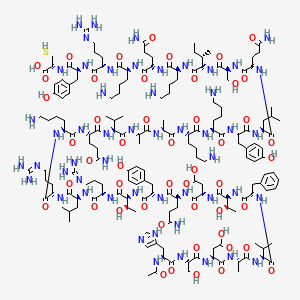

![Ac-I[CV(Bpa)QDWGAHRC]T](/img/structure/B10846295.png)

![Ac-I[CV(Bta)QDWGAHRC]T-NH2](/img/structure/B10846309.png)

![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)

![Ac-I[CVHQDWGHHRC]T-NH2](/img/structure/B10846326.png)

![Ac-I[CV(Bpa)QDWGAHRC]T-NH2](/img/structure/B10846333.png)

![Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)

![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)